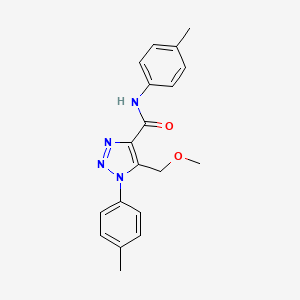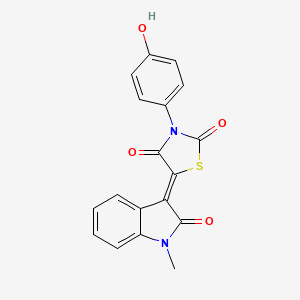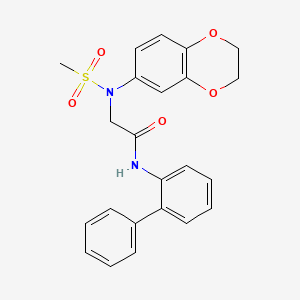
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-(Methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MMB-4, is a designer drug that belongs to the class of synthetic cannabinoids. MMB-4 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, such as appetite, pain sensation, mood, and memory. MMB-4 is a relatively new drug, and its synthesis, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, such as appetite, pain sensation, mood, and memory. This compound binds to the CB1 and CB2 receptors and activates them, leading to the production of various effects.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. This compound also affects the cardiovascular system, causing changes in blood pressure and heart rate. This compound has been shown to have immunomodulatory effects, affecting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors and its ability to produce a range of effects. However, this compound also has several limitations, including its potential for abuse and its unknown long-term effects.
Direcciones Futuras
There are several future directions for research on 5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound and its effects on the endocannabinoid system.
2. Studies on the long-term effects of this compound on the cardiovascular system, the immune system, and other physiological processes.
3. Studies on the potential therapeutic uses of this compound, such as in the treatment of pain and inflammation.
4. Studies on the potential for abuse and addiction associated with this compound.
5. Studies on the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse.
Aplicaciones Científicas De Investigación
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, and it produces a range of effects, including analgesia, hypothermia, and locomotor suppression. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
Propiedades
IUPAC Name |
5-(methoxymethyl)-N,1-bis(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-4-8-15(9-5-13)20-19(24)18-17(12-25-3)23(22-21-18)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZZYBDLWPQRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-ethyl-3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4704450.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4704453.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4704457.png)

![2-bromo-6-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4704481.png)
![N-butyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4704485.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4704488.png)
![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4704491.png)
![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4704495.png)
![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4704499.png)

![N-{4-hydroxy-3-[(4-methoxyphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B4704524.png)

![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704534.png)